2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually refluxed for several hours and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like hydrazine-coupled pyrazoles have similar structures and biological activities.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities.
Uniqueness
2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific combination of imidazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7(4-8)10-6-16-11(15-10)9(5-14-16)12(17)18/h1-5,10,15H,6H2,(H,17,18) |
InChI Key |
BOLYSIHMERCCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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